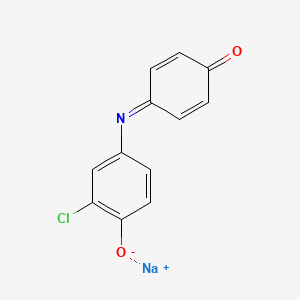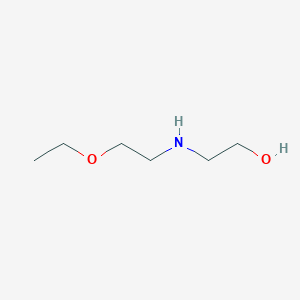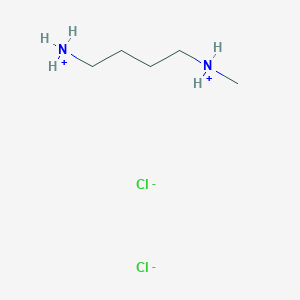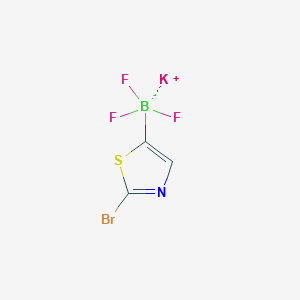
4,6-ジヒドロキシクマリン
概要
説明
4,6-Dihydroxycoumarin is a useful research compound. Its molecular formula is C9H6O4 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dihydroxycoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dihydroxycoumarin including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ラジカル検出のための蛍光プローブ
ジヒドロキシクマリンは、水溶液中の4-ヒドロキシ-TEMPOなどのラジカルの検出と定量分析のための、高度に選択的な蛍光プローブとして使用されてきました .
ヘテロ環式化合物の合成
これらの化合物は、多様な複雑なヘテロ環状骨格を合成するための多成分反応において、重要な出発物質として役立ちます .
薬理学的特性
クマリン誘導体は、特に抗凝固性殺鼠剤および抗血栓剤として、顕著な薬理学的特性と治療の可能性を示します .
生体分子の蛍光標識
これらは、生物学的プロセスと構造を研究するために不可欠な、蛍光標識において重要な役割を果たします .
金属イオン検出
クマリンは、環境モニタリングと医療診断において重要な、金属イオンの検出に使用されます .
ミクロ環境極性検出
作用機序
Target of Action
4,6-Dihydroxycoumarin, also known as esculetin, is a major active ingredient in traditional Chinese medicine . It primarily targets enzymes such as hyaluronidase and collagenase, preserving the integrity of the perivascular connective tissue . It also interacts with the HO• radical, which is involved in various biochemical reactions .
Mode of Action
The interaction of 4,6-Dihydroxycoumarin with its targets results in significant changes. For instance, it inhibits catabolic enzymes, thus preserving the integrity of the perivascular connective tissue . It also reacts with the HO• radical, leading to the formation of various products .
Biochemical Pathways
The biosynthesis of 4,6-Dihydroxycoumarin involves several enzymes, including phenylalanine ammonia-lyase (PAL), 4-Coumarate: Coenzyme A Ligase (4CL), and p-coumaroyl CoA 2’-hydroxylase (C2’H) . The compound also affects the oxidative processes of coumarins, where cytochrome P450 acts as an inducer .
Pharmacokinetics
It is known that coumarins, including 4,6-dihydroxycoumarin, undergo hepatic metabolism, where cytochrome p450 plays a crucial role . This process can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The action of 4,6-Dihydroxycoumarin at the molecular and cellular levels results in various effects. For instance, it has been found to decrease the proliferation and viability of HepG2 hepatocellular carcinoma cells . It also influences the expression of certain genes, such as Ki-67, MMP-2, and MMP-9 .
Action Environment
The action, efficacy, and stability of 4,6-Dihydroxycoumarin can be influenced by various environmental factors. For instance, advanced oxidative processes (AOPs), which are radical reactions of toxic contaminants with environmental free radicals, can lead to the degradation of 4,6-Dihydroxycoumarin . This highlights the importance of the aqueous environment in the chemical fate of toxins .
生化学分析
Biochemical Properties
4,6-Dihydroxycoumarin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate: Coenzyme A Ligase (4CL), and p-coumaroyl CoA 2’-hydroxylase (C2’H), which are involved in the biosynthesis of coumarins . These interactions are crucial for the formation of coumarin derivatives, which exhibit various biological activities. Additionally, 4,6-Dihydroxycoumarin has been shown to exhibit antioxidant properties by scavenging free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET) .
Cellular Effects
4,6-Dihydroxycoumarin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the HDAC1-Sp1-FOSL2 signaling axis, which plays a role in breast cancer therapy . By inhibiting the deacetylase activity of HDAC1 on Sp1, 4,6-Dihydroxycoumarin decreases FOS-like antigen 2 (FOSL2) mRNA levels, thereby impacting cell proliferation and metastasis. Furthermore, it has been shown to modulate the expression of genes involved in oxidative stress response, contributing to its antioxidant effects .
Molecular Mechanism
At the molecular level, 4,6-Dihydroxycoumarin exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit enzymes such as HDAC1, leading to changes in gene expression and cellular function . The compound’s antioxidant activity is primarily mediated through its ability to scavenge free radicals via HAT and SPLET mechanisms . Additionally, 4,6-Dihydroxycoumarin interacts with proteins involved in the biosynthesis of coumarins, facilitating the formation of biologically active derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dihydroxycoumarin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4,6-Dihydroxycoumarin exhibits stable antioxidant activity over time, with minimal degradation . Long-term exposure to the compound has been associated with sustained modulation of gene expression and cellular metabolism, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 4,6-Dihydroxycoumarin vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased antioxidant activity and modulation of gene expression . At high doses, 4,6-Dihydroxycoumarin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential for its therapeutic use.
Metabolic Pathways
4,6-Dihydroxycoumarin is involved in various metabolic pathways, particularly in the biosynthesis of coumarins. It interacts with enzymes such as PAL, 4CL, and C2’H, which are crucial for the formation of coumarin derivatives . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s biological activities. Additionally, 4,6-Dihydroxycoumarin has been shown to modulate the expression of genes involved in oxidative stress response, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4,6-Dihydroxycoumarin within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with proteins involved in its transport, leading to its accumulation in specific cellular compartments . These interactions influence the localization and activity of 4,6-Dihydroxycoumarin, contributing to its biological effects.
Subcellular Localization
4,6-Dihydroxycoumarin exhibits specific subcellular localization, which is crucial for its activity and function. The compound is known to localize in cellular compartments such as the cytoplasm and mitochondria, where it exerts its antioxidant effects . Additionally, post-translational modifications and targeting signals play a role in directing 4,6-Dihydroxycoumarin to specific organelles, further influencing its biological activity.
特性
IUPAC Name |
4,6-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMYACLDZGAWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715656 | |
| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-75-7 | |
| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering a new biscoumarin in Guazuma tomentosa roots?
A1: Biscoumarins, like the newly discovered one in Guazuma tomentosa roots [], represent a class of naturally occurring compounds with potential medicinal properties. Identifying new biscoumarins adds to the library of potential therapeutic agents. Further research on their biological activity, structure-activity relationships, and mechanisms of action could lead to developing new drugs for various diseases.
Q2: How does the research on coumarin formation by Trichosporon asahii relate to understanding the biosynthesis of 4,6-dihydroxycoumarin?
A2: While the research paper doesn't directly investigate 4,6-dihydroxycoumarin biosynthesis [], it sheds light on how microorganisms can contribute to the formation of coumarin compounds. Understanding the enzymatic pathways used by Trichosporon asahii to degrade aromatic oil components into coumarins could provide insights into the broader biosynthesis of related compounds, potentially including 4,6-dihydroxycoumarin, in other organisms. This knowledge could be valuable for developing biotechnological approaches to producing these compounds for research or pharmaceutical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)








![Tert-butyl 4-[2-oxo-2-(propylamino)ethoxy]piperidine-1-carboxylate](/img/structure/B1493857.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1493858.png)
![{2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine hydrochloride](/img/structure/B1493860.png)

![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride](/img/structure/B1493862.png)
